molecular formula C15H12FN5OS B11063115 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11063115
M. Wt: 329.4 g/mol
InChI Key: MREFLALQQGOCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-3,5-dimethylisoxazole is a heterocyclic compound that combines several pharmacologically active moieties. The structure includes a triazole ring fused with a thiadiazole ring, which is further connected to a fluorophenyl group and a dimethylisoxazole moiety. This unique combination of rings and substituents endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The resulting intermediate is then subjected to further reactions to introduce the fluorophenyl and dimethylisoxazole groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-3,5-dimethylisoxazole has a wide range of scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in studying reaction mechanisms and kinetics.

    Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Oxadiazole derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and have similar pharmacological properties.

    Thiazole derivatives: These compounds have a sulfur-containing ring and are known for their diverse biological activities.

Uniqueness

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-3,5-dimethylisoxazole is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to molecular targets, while the dimethylisoxazole moiety contributes to its stability and reactivity.

Properties

Molecular Formula

C15H12FN5OS

Molecular Weight

329.4 g/mol

IUPAC Name

4-[[6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C15H12FN5OS/c1-8-12(9(2)22-20-8)7-13-17-18-15-21(13)19-14(23-15)10-4-3-5-11(16)6-10/h3-6H,7H2,1-2H3

InChI Key

MREFLALQQGOCOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.